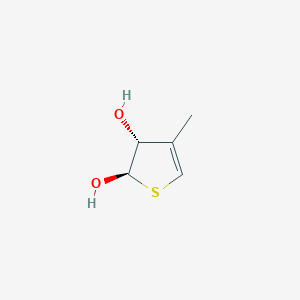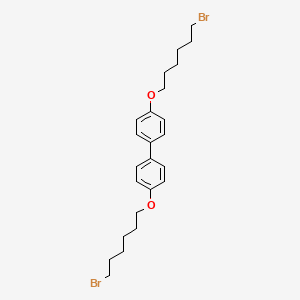
4,4'-Bis((6-bromohexyl)oxy)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bis((6-bromohexyl)oxy)-1,1’-biphenyl is an organic compound characterized by the presence of two 6-bromohexyl groups attached to a biphenyl core through ether linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((6-bromohexyl)oxy)-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 6-bromohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the ether linkages .
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis((6-bromohexyl)oxy)-1,1’-biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
4,4’-Bis((6-bromohexyl)oxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the 6-bromohexyl groups can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the biphenyl core or the 6-bromohexyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and amines.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include reduced biphenyl derivatives and modified hexyl chains.
科学的研究の応用
4,4’-Bis((6-bromohexyl)oxy)-1,1’-biphenyl has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of polymers and liquid crystals due to its structural properties.
Biological Studies: It can be used as a precursor for the synthesis of biologically active molecules.
Medicinal Chemistry: The compound’s derivatives may have potential therapeutic applications.
作用機序
The mechanism of action of 4,4’-Bis((6-bromohexyl)oxy)-1,1’-biphenyl depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the biphenyl core or the hexyl chains are modified to introduce new functional groups.
類似化合物との比較
Similar Compounds
4,4’-Bis((6-chlorohexyl)oxy)-1,1’-biphenyl: Similar structure but with chlorine atoms instead of bromine.
4,4’-Bis((6-iodohexyl)oxy)-1,1’-biphenyl: Similar structure but with iodine atoms instead of bromine.
4,4’-Bis((6-methylhexyl)oxy)-1,1’-biphenyl: Similar structure but with methyl groups instead of bromine.
Uniqueness
4,4’-Bis((6-bromohexyl)oxy)-1,1’-biphenyl is unique due to the presence of bromine atoms, which make it more reactive in nucleophilic substitution reactions compared to its chloro or iodo analogs. The bromine atoms also influence the compound’s physical properties, such as its melting point and solubility.
特性
CAS番号 |
189156-36-3 |
|---|---|
分子式 |
C24H32Br2O2 |
分子量 |
512.3 g/mol |
IUPAC名 |
1-(6-bromohexoxy)-4-[4-(6-bromohexoxy)phenyl]benzene |
InChI |
InChI=1S/C24H32Br2O2/c25-17-5-1-3-7-19-27-23-13-9-21(10-14-23)22-11-15-24(16-12-22)28-20-8-4-2-6-18-26/h9-16H,1-8,17-20H2 |
InChIキー |
KRLMFEMMRZETSE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OCCCCCCBr)OCCCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2-Cyanophenyl)methyl]carbamyl chloride](/img/structure/B15164202.png)
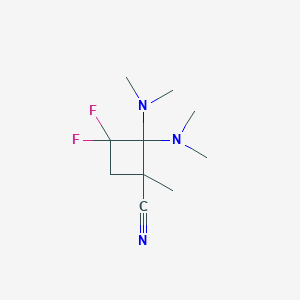
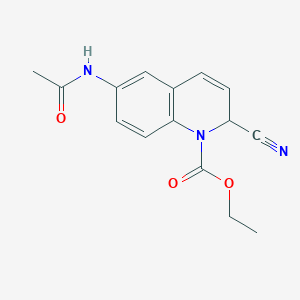
![3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid](/img/structure/B15164206.png)
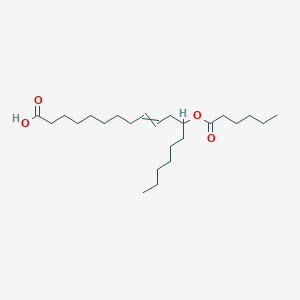
![3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid](/img/structure/B15164213.png)
![Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)-](/img/structure/B15164222.png)
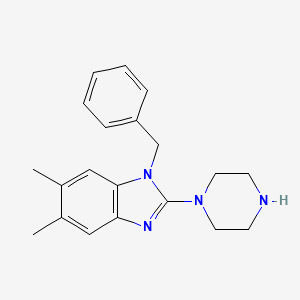
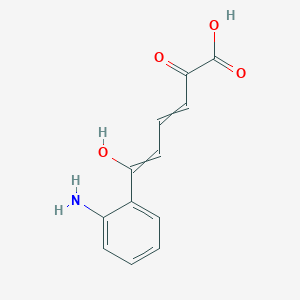

![1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole](/img/structure/B15164255.png)
![Benzene, 1,3-bis[(10-bromodecyl)oxy]-](/img/structure/B15164262.png)
